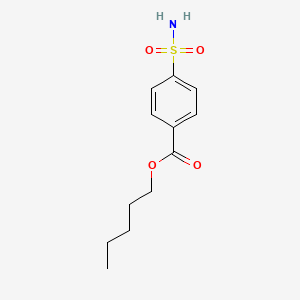

Pentyl 4-sulfamoylbenzoate

CAS No.: 59777-60-5

Cat. No.: VC14268914

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59777-60-5 |

|---|---|

| Molecular Formula | C12H17NO4S |

| Molecular Weight | 271.33 g/mol |

| IUPAC Name | pentyl 4-sulfamoylbenzoate |

| Standard InChI | InChI=1S/C12H17NO4S/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)18(13,15)16/h5-8H,2-4,9H2,1H3,(H2,13,15,16) |

| Standard InChI Key | LGLRZKHJXSBVGX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Pentyl 4-sulfamoylbenzoate features a benzene ring substituted with three functional groups:

-

A sulfamoyl group (-SO₂NH₂) at the 4-position, which confers hydrogen-bonding capacity and acidic properties (pKa ≈ 9–11 for analogous sulfonamides) .

-

A pentyloxycarbonyl group (-COO-C₅H₁₁) at the 1-position, enhancing lipophilicity compared to the parent 4-sulfamoylbenzoic acid .

-

An unsubstituted hydrogen at the 2- and 3-positions, leaving room for potential derivatization .

The SMILES notation CCCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N and InChIKey UCAGLBKTLXCODC-UHFFFAOYSA-M provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Properties

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of pentyl 4-sulfamoylbenzoate is documented, its preparation can be inferred from analogous esterification and sulfonylation protocols:

Step 1: Synthesis of 4-Sulfamoylbenzoic Acid

4-Sulfamoylbenzoic acid (Carzenide, CID 8739) serves as the precursor. Industrial routes typically involve sulfonation of benzoic acid derivatives using chlorosulfonic acid, followed by amidation with ammonia .

Step 2: Esterification with Pentanol

The acid is esterified with 1-pentanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions . For example:

Yields for similar esterifications exceed 70% when using Dean-Stark traps to remove water .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ | Protonates carbonyl, accelerates nucleophilic attack |

| Solvent | Toluene | Azeotrope with water for removal |

| Temperature | 110–120°C | Balances reaction rate and side reactions |

| Reaction Time | 6–8 hours | Ensures complete conversion |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderately soluble in apolar solvents (logP ≈ 3.2) , sparingly soluble in water (<1 mg/mL at 25°C) .

-

Stability: Stable under ambient conditions but hydrolyzes in strongly acidic or basic media due to the ester linkage .

Spectroscopic Fingerprints

-

IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O ester), 1320–1160 cm⁻¹ (S=O asymmetric/symmetric stretching) .

-

¹H NMR (CDCl₃):

-

MS (ESI+): m/z 272.08 [M+H]⁺, major fragments at m/z 199 (loss of pentanol) and 155 (sulfamoylbenzoyl ion) .

Future Research Directions

-

Structure-Activity Relationships: Systematic variation of the alkyl chain length (C₃–C₈) to optimize pharmacokinetics .

-

Targeted Drug Delivery: Conjugation with tumor-homing peptides for CA IX-specific inhibition .

-

Environmental Impact Studies: Degradation pathways and ecotoxicity in aquatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume